molecular formula C17H22N2O5 B111932 (S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one CAS No. 148842-86-8

(S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one

Cat. No. B111932
CAS RN: 148842-86-8
M. Wt: 334.4 g/mol
InChI Key: QOYRVPXTPVMTHE-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one, commonly referred to as Boc-Amino-Tetrahydrobenzazepinone (Boc-ATB), is an organic compound that has been studied for its potential applications in medicinal chemistry. Boc-ATB is a derivative of the benzazepinone core structure, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Boc-ATB is a chiral compound with two enantiomers, (S)-Boc-ATB and (R)-Boc-ATB. This compound has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative diseases.

Scientific Research Applications

Medicine and Healthcare

In the realm of medicine and healthcare , this compound has potential applications in the development of new therapeutic agents . Its structure suggests it could be useful in the synthesis of peptide mimetics or enzyme inhibitors . Research in this area could lead to breakthroughs in treatments for diseases where modulation of peptide-like structures is crucial .

Nanotechnology

The compound’s unique structure makes it a candidate for nanotechnology applications , particularly in the creation of nanoscale delivery systems for drugs. Its ability to potentially interact with biological membranes could be harnessed to develop targeted delivery mechanisms that improve the efficacy of existing medications .

Industrial Chemistry

In industrial chemistry , (S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-2-benzazepin-3-one could be investigated for its role in catalysis . Its structure may allow it to act as a ligand in catalytic complexes that could enhance the efficiency of industrial chemical reactions .

Biotechnology

The compound may find applications in biotechnology , particularly in the field of protein engineering and biosynthesis . Its structure could be integral in designing molecules that mimic the active sites of enzymes or in the modification of proteins for industrial use .

Environmental Science

In environmental science , there’s potential for this compound to be used in the remediation of pollutants . Its chemical properties might be suitable for binding or neutralizing toxic substances in contaminated environments, aiding in the cleanup of industrial waste .

Analytical Chemistry

Lastly, in analytical chemistry , this compound could be used as a standard or reagent in chromatographic methods or spectrometry. Its well-defined structure and properties make it suitable for use in calibrating instruments or as a comparison standard in the analysis of complex mixtures .

Each of these applications represents a unique field of research where (S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-2-benzazepin-3-one could significantly contribute to scientific advancement. Ongoing research and development are key to unlocking the full potential of this compound in these diverse areas.

properties

IUPAC Name

2-[(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-4,5-dihydro-1H-2-benzazepin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5/c1-17(2,3)24-16(23)18-13-8-11-6-4-5-7-12(11)9-19(15(13)22)10-14(20)21/h4-7,13H,8-10H2,1-3H3,(H,18,23)(H,20,21)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYRVPXTPVMTHE-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2=CC=CC=C2CN(C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC2=CC=CC=C2CN(C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one

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